molecular formula C17H16O4 B600360 2,3-Dimethoxy-2'-hydroxychalcone CAS No. 42220-80-4

2,3-Dimethoxy-2'-hydroxychalcone

Cat. No.: B600360
CAS No.: 42220-80-4
M. Wt: 284.31 g/mol
InChI Key: HKKXNGSRSNONCJ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-2’-hydroxychalcone is a chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 2,3-dimethoxybenzaldehyde and 2’-hydroxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.

Industrial Production Methods: Industrial production of 2,3-dimethoxy-2’-hydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using recrystallization or chromatographic techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine, palladium(II) catalysts, and other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed:

    Flavones and Flavanones: Formed through oxidation reactions.

    Dihydrochalcones: Formed through reduction reactions.

Comparison with Similar Compounds

  • 2,4’-Dimethoxy-2’-hydroxychalcone
  • 2,5’-Dimethoxy-2’-hydroxychalcone
  • 2,6’-Dimethoxy-2’-hydroxychalcone

Comparison: 2,3-Dimethoxy-2’-hydroxychalcone is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKXNGSRSNONCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193035
Record name 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42220-80-4
Record name 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42220-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does DMHC exert its anti-inflammatory effects at the cellular level?

A1: The research paper highlights that DMHC inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) in HaCaT cells stimulated with tumor necrosis factor-alpha (TNF-α) []. ICAM-1 plays a crucial role in the adhesion and migration of leukocytes to inflammation sites. The study demonstrated that DMHC achieves this inhibition through two primary mechanisms:

    Q2: What is the significance of studying DMHC's effects in the context of skin inflammation?

    A2: The choice of HaCaT cells, a human keratinocyte cell line, as the model system is particularly relevant because keratinocytes are key players in the pathogenesis of inflammatory skin diseases such as atopic dermatitis []. The overexpression of adhesion molecules like ICAM-1 on keratinocytes contributes significantly to the infiltration of leukocytes into the skin, perpetuating the inflammatory cascade. Therefore, the ability of DMHC to inhibit TNF-α-induced ICAM-1 expression in keratinocytes suggests its potential as a therapeutic agent for inflammatory skin conditions.

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